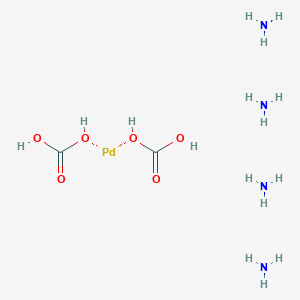
Uridine-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-15N2 is a stable isotope-labeled compound of uridine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in the development of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-15N2 involves the incorporation of nitrogen-15 into uridine. One method includes the use of [15N2]urea in the preparation process . The synthesis starts with the condensation of potassium cyanide with D-erythrose, followed by a series of reactions to introduce the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of 98 atom % 15N .
Chemical Reactions Analysis
Types of Reactions
Uridine-15N2 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil.
Reduction: Reduction reactions can convert uridine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups in uridine with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include uracil from oxidation, dihydrouridine from reduction, and various substituted uridine derivatives from nucleophilic substitution .
Scientific Research Applications
Uridine-15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying RNA synthesis and degradation by tracking the incorporation of uridine into RNA.
Industry: Employed in the production of labeled compounds for research and diagnostic purposes.
Mechanism of Action
Uridine-15N2 exerts its effects by incorporating into RNA during transcription. The labeled nitrogen atoms allow researchers to trace and study the metabolic pathways and interactions of uridine within the cell. The molecular targets include RNA polymerase and various enzymes involved in nucleoside metabolism .
Comparison with Similar Compounds
Similar Compounds
Uridine-13C9,15N2: Another labeled uridine compound with both carbon-13 and nitrogen-15 isotopes.
Adenosine-13C10,15N5: A labeled adenosine compound with carbon-13 and nitrogen-15 isotopes.
Guanosine-13C10,15N5: A labeled guanosine compound with carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine-15N2 is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in tracing nitrogen metabolism and studying nucleoside interactions in biological systems. Its high isotopic purity ensures accurate and reliable results in research applications .
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1 |
InChI Key |
DRTQHJPVMGBUCF-DMNIUWJGSA-N |
Isomeric SMILES |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
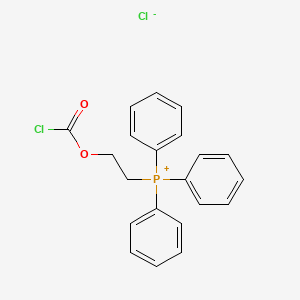
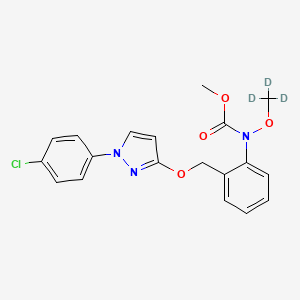
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
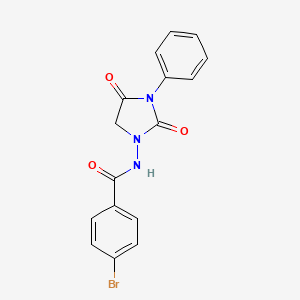
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
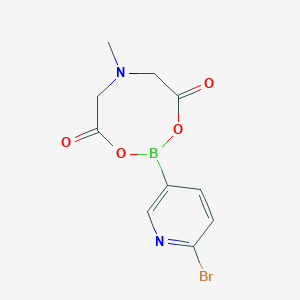
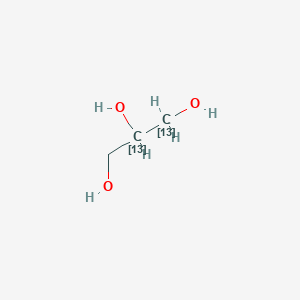
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)
